3-Benzyloxy-2-chloro-6-fluorophenylboronic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Sourcing a trisubstituted arylboronic acid with the precise 2-chloro-6-fluoro-3-benzyloxy substitution pattern for demanding Suzuki-Miyaura couplings often means delays and purity trade-offs. This compound eliminates that bottleneck with consistent ≥95% purity and scalable multi-gram supply. • Ortho-fluorine accelerates transmetalation, enabling couplings with sterically hindered or electron-deficient aryl halides where simpler boronic acids fail. • Fragment-sized building block (MW 280.49, LogP ~1.74) with three orthogonal functional vectors for FBDD and kinase inhibitor scaffold elaboration. • Standard packaging from 1 g to 100 g; custom bulk synthesis available.

Molecular Formula C13H11BClFO3
Molecular Weight 280.49 g/mol
CAS No. 957062-67-8
Cat. No. B1519914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
CAS957062-67-8
Molecular FormulaC13H11BClFO3
Molecular Weight280.49 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)F)(O)O
InChIInChI=1S/C13H11BClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
InChIKeyLXIZYHYNGUDZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid (CAS 957062-67-8): Technical Specifications and Procurement Guide for a Multisubstituted Arylboronic Acid


3-Benzyloxy-2-chloro-6-fluorophenylboronic acid (CAS 957062-67-8) is a trisubstituted arylboronic acid with the molecular formula C13H11BClFO3 and a molecular weight of 280.49 g/mol [1]. This compound, which features a benzyloxy group at the 3-position and distinct chlorine and fluorine atoms at the 2- and 6-positions, is a specialized reagent designed for complex organic syntheses. It is typically supplied as a white to off-white solid with a standard purity of ≥95% and requires storage under an inert atmosphere at 2-8°C to prevent degradation .

The Critical Role of Substitution Pattern: Why 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid (CAS 957062-67-8) is Not Interchangeable with Common Analogs


The unique 2-chloro-6-fluoro-3-benzyloxy substitution pattern of CAS 957062-67-8 is essential for its function and cannot be replicated by simpler or differently substituted analogs. Substituting it with a generic phenylboronic acid, or even a mono-substituted analog, would fundamentally alter the steric and electronic properties critical for advanced applications. For instance, the 2-chloro and 6-fluoro substituents are known to influence the compound's electronic density and reactivity, a factor that is not present in analogs lacking these halogens . Furthermore, the ortho-fluorine substituent is specifically known to accelerate deboronation compared to meta- or para-fluorinated analogs, a property that must be accounted for in reaction design [1]. This evidence demonstrates that the precise arrangement of functional groups on the phenyl ring is the primary driver of its value and a critical differentiator for procurement.

Quantitative Differentiation of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid (CAS 957062-67-8) from Structural Analogs


Differentiation via Unique Trisubstitution Pattern

The 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid (CAS 957062-67-8) is differentiated from its closest analogs by its specific trisubstitution pattern. Unlike 3-benzyloxyphenylboronic acid (CAS 156682-54-1) which lacks halogen substituents, the target compound features both chlorine and fluorine atoms . This specific arrangement is distinct from other regioisomers such as 3-Benzyloxy-4-fluorophenylboronic acid (CAS 957034-74-1), where the fluorine atom is in the para position [1]. The ortho-fluoro substitution in the target compound is critical, as it influences its electronic properties and reactivity, particularly its deboronation rate [2].

Medicinal Chemistry Organic Synthesis Building Blocks

Increased Molecular Complexity and Potential for Diverse Pharmacophore Incorporation

The molecular weight of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is 280.49 g/mol [1]. This is significantly higher than simpler arylboronic acid building blocks like 2-Chloro-6-fluorophenylboronic acid (MW 174.37 g/mol) [2] and 3-Benzyloxyphenylboronic acid (MW 228.05 g/mol) [3]. This increased molecular complexity translates to a greater number of potential interactions (e.g., hydrophobic, π-stacking, halogen bonding) that can be explored in the design of new chemical entities.

Drug Discovery Chemical Biology Fragment-Based Lead Discovery

Altered Lipophilicity Profile for Enhanced Membrane Permeability

The predicted partition coefficient (LogP) for 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is 1.74 [1]. In contrast, the predicted LogP for the less substituted analog 2-Chloro-6-fluorophenylboronic acid is 1.68 [2]. While both are in a favorable range for drug-likeness, the target compound's higher LogP suggests a slightly increased lipophilicity, which can be advantageous for improving membrane permeability and, consequently, oral bioavailability [3].

ADME Pharmacokinetics Drug Design

Specialized Storage Requirements Indicative of Higher Reactivity/Instability

Unlike the simpler analog 2-Chloro-6-fluorophenylboronic acid, which is classified as a combustible solid and stored under normal conditions , 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid requires storage under an inert atmosphere (nitrogen or argon) and at a refrigerated temperature of 2-8°C . This more stringent storage requirement is a direct indication of the compound's increased chemical reactivity and potential for degradation, such as oxidation or hydrolysis.

Chemical Handling Stability Reagent Management

Evidence-Based Applications for 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid (CAS 957062-67-8) in Drug Discovery and Advanced Synthesis


Synthesis of Kinase Inhibitors

The unique ortho-fluoro and ortho-chloro substitution pattern of this boronic acid makes it a valuable building block for constructing kinase inhibitor scaffolds . The halogen atoms can engage in specific interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity. This is supported by its use in the synthesis of molecules targeting cyclin-dependent kinases (CDKs) and the Wee1 checkpoint kinase [1], where the precise substitution is critical for activity.

Advanced Suzuki-Miyaura Cross-Coupling Reactions

This compound is a specialized reagent for Suzuki-Miyaura couplings that require a high degree of functional group tolerance . Its ortho-fluorine substituent influences the rate of the transmetalation step in the catalytic cycle [2]. This property is particularly relevant when coupling with sterically hindered or electronically deactivated aryl halides, where simpler boronic acids may fail or give poor yields [3].

Fragment-Based Drug Discovery (FBDD)

With its molecular weight of 280.49 g/mol and predicted LogP of 1.74, this compound is an ideal fragment-sized building block for FBDD [4][5]. Its balanced lipophilicity and three distinct functional groups (benzyloxy, chloro, fluoro) offer multiple vectors for fragment growth and optimization, allowing medicinal chemists to efficiently explore chemical space around a core binding motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.